molecular formula C9H19NO3 B6229826 tert-butyl N-(2-hydroxybutyl)carbamate CAS No. 121102-96-3

tert-butyl N-(2-hydroxybutyl)carbamate

Cat. No.: B6229826
CAS No.: 121102-96-3
M. Wt: 189.3
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Description

tert-Butyl N-(2-hydroxybutyl)carbamate: is an organic compound with the molecular formula C9H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-hydroxybutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-amino-1-butanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-amino-1-butanoltert-Butyl N-(2-hydroxybutyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-amino-1-butanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-amino-1-butanol→tert-Butyl N-(2-hydroxybutyl)carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-hydroxybutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of tert-butyl N-(2-oxobutyl)carbamate.

    Reduction: Formation of tert-butyl N-(2-aminobutyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(2-hydroxybutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-hydroxycarbamate

Comparison: tert-Butyl N-(2-hydroxybutyl)carbamate is unique due to its longer hydroxybutyl chain compared to tert-butyl N-(2-hydroxyethyl)carbamate. This structural difference can influence its reactivity and solubility properties. Additionally, the presence of the hydroxybutyl group provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

121102-96-3

Molecular Formula

C9H19NO3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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